REACTION_CXSMILES
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[CH2:1]([SH:3])[CH3:2].F[C:5]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:6]=1[C:7]#[N:8].C(N(CC)CC)C.C1C=C(Cl)C=C(C(OO)=[O:31])C=1.[OH2:34]>CN(C=O)C.C(Cl)Cl>[CH2:1]([S:3]([C:5]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:6]=1[C:7]#[N:8])(=[O:31])=[O:34])[CH3:2]
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Name
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Quantity
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2.8 mL
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Type
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reactant
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Smiles
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C(C)S
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
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Quantity
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9.3 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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16 g
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Type
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reactant
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Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
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Quantity
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500 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting precipitate was isolated by filtration
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue (6.14 g) was dissolved in DCM (100 mL)
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Type
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STIRRING
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Details
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to stir at rt overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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was extracted with sodium bicarbonate solution (saturated), sodium bisulfite solution (10%), and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |